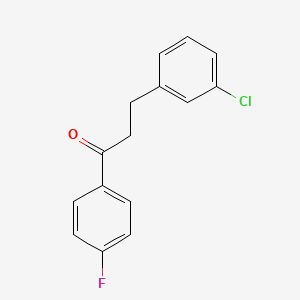

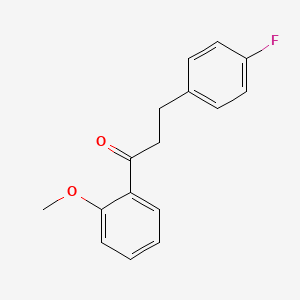

3-(4-Fluorophenyl)-2'-methoxypropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)-2'-methoxypropiophenone (FMOP) is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Proton Exchange Membranes in Fuel Cells

3-(4-Fluorophenyl)-2'-methoxypropiophenone derivatives have been utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit promising properties as proton exchange membranes (PEMs) for fuel cell applications, with high proton conductivity essential for efficient energy conversion. The synthesis involves a conventional aromatic nucleophilic substitution reaction, with the methoxy group being a critical component in the polymer backbone, contributing to the material's overall performance (Kim, Robertson, & Guiver, 2008).

Antitumor Agents

Compounds structurally related to this compound have been identified as potent inhibitors of the Met kinase superfamily, showing significant potential as antitumor agents. These compounds demonstrated complete tumor stasis in preclinical models, highlighting their therapeutic potential in cancer treatment. The chemical structure's specific substitutions have led to improved enzyme potency and selectivity, crucial for their efficacy and safety profile in clinical applications (Schroeder et al., 2009).

Synthesis of Fine Chemicals

The Friedel–Crafts acylation, utilizing compounds related to this compound, has proven effective for synthesizing intermediates like 4-methoxypropiophenone. This method, facilitated by novel superacid catalysts, offers a high-yield, selective approach to producing key intermediates for fine chemicals and pharmaceuticals under solvent-free conditions, emphasizing the role of such compounds in facilitating green chemistry principles (Yadav & George, 2006).

Fluorescent Probes for Sensing Applications

Derivatives of this compound have been applied in the design of fluorescent probes sensitive to pH changes and specific metal cations. These applications are particularly valuable in biological and environmental sensing, where accurate and selective detection of ions or pH changes is crucial. The unique properties of these compounds, including high sensitivity and selectivity, are attributed to the fluorophenol moiety's acidity, which plays a vital role in their fluorescence response (Tanaka et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives inhibit viral replication by interacting with viral proteins . The presence of a fluorine atom on the phenyl ring in similar compounds has been found to enhance the binding affinity with their targets .

Biochemical Pathways

For example, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer progression, and more .

Pharmacokinetics

For instance, some indole derivatives have been found to have good bioavailability and favorable pharmacokinetic profiles .

Result of Action

For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, and inhibit the growth of cancer cells .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHNSSSAIDQKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644565 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-91-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.